2-(2-bromophenoxy)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(2-bromophenoxy)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenoxy group and a phenylethyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(2-phenylethyl)acetamide typically involves the following steps:
Bromination: The starting material, phenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenol.
Etherification: 2-bromophenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(2-bromophenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(2-bromophenoxy)acetic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-(2-bromophenoxy)-N-(2-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. This compound may modulate the activity of its targets by either inhibiting or activating their function, depending on the context.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-(2-phenylethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-fluorophenoxy)-N-(2-phenylethyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(2-iodophenoxy)-N-(2-phenylethyl)acetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(2-bromophenoxy)-N-(2-phenylethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-14-8-4-5-9-15(14)20-12-16(19)18-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGXORQWFXOEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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